2,5-Diethylpyridine

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2,5-Diethylpyridine (CAS 54119-29-8) is a dialkyl-substituted pyridine of molecular formula C₉H₁₃N (MW 135.21), bearing ethyl substituents at the 2- and 5-positions of the heteroaromatic ring. Its experimentally determined atmospheric-pressure boiling point is 194.2°C, with a density of 0.911 g/cm³, a flash point of 66.8°C, and a calculated LogP of 2.21.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 54119-29-8
Cat. No. B12661006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylpyridine
CAS54119-29-8
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CC
InChIInChI=1S/C9H13N/c1-3-8-5-6-9(4-2)10-7-8/h5-7H,3-4H2,1-2H3
InChIKeyIXFAHCCRDSSCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethylpyridine (CAS 54119-29-8): Physicochemical Identity and Isomer-Class Positioning for Informed Procurement


2,5-Diethylpyridine (CAS 54119-29-8) is a dialkyl-substituted pyridine of molecular formula C₉H₁₃N (MW 135.21), bearing ethyl substituents at the 2- and 5-positions of the heteroaromatic ring [1]. Its experimentally determined atmospheric-pressure boiling point is 194.2°C, with a density of 0.911 g/cm³, a flash point of 66.8°C, and a calculated LogP of 2.21 . The compound is commercially available at 98% purity (GC) and is classified under HS code 2933399090 for unfused pyridine derivatives . As one of six constitutional isomers in the diethylpyridine family—alongside the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-substituted congeners—2,5-diethylpyridine occupies a distinct position within the physicochemical property landscape that carries direct consequences for separation strategy, synthetic route design, and end-use application fit .

Why Diethylpyridine Isomers Cannot Be Interchanged: The Case for 2,5-Diethylpyridine (CAS 54119-29-8) in Scientific Procurement


Diethylpyridine positional isomers share the identical molecular formula (C₉H₁₃N) and molecular weight (135.21), yet the placement of ethyl substituents around the pyridine ring generates substantial differences in boiling point, density, chromatographic retention, and—critically—molecular recognition by biological targets. The 2,5-substitution pattern positions the two ethyl groups in a para-like orientation across the ring, creating a dipole moment and steric profile distinct from the ortho-like 2,3-isomer, the meta-like 2,4-isomer, or the symmetric 2,6- and 3,5-isomers . These differences manifest concretely: the experimentally measured boiling point of 2,5-diethylpyridine (194.2°C) differs from 2,4-diethylpyridine (187.5°C) by 6.7°C and from 2,6-diethylpyridine (176.6°C) by 17.6°C, directly impacting distillation-based purification feasibility . More fundamentally, the 2,5-substitution pattern on the pyridine scaffold is recognized as a privileged geometry in certain biological contexts—most notably in prolyl 4-hydroxylase inhibition, where the 2,5-dicarboxylate congener (Ki = 0.8 μM) demonstrates 2.5-fold greater potency than the 2,4-dicarboxylate isomer (Ki = 2.0 μM), establishing that the 2,5-arrangement is not biologically interchangeable with its positional analogs [1]. Generic substitution across the diethylpyridine isomer series therefore risks not only physical property mismatch but also loss of specific molecular recognition characteristics that may be essential to the intended application.

Quantitative Differentiation Evidence for 2,5-Diethylpyridine (CAS 54119-29-8) Versus Positional Isomer Comparators


Boiling Point Differentiation of 2,5-Diethylpyridine from 2,4-, 2,6-, and 3,5-Diethylpyridine Isomers

2,5-Diethylpyridine exhibits an experimentally determined atmospheric-pressure boiling point of 194.2°C at 760 mmHg . This value is 6.7°C higher than the predicted boiling point of 2,4-diethylpyridine (187.5±0.0°C at 760 mmHg) and 17.6°C higher than that of 2,6-diethylpyridine (176.6±9.0°C at 760 mmHg) , while falling approximately 15.2°C below the predicted boiling point of 3,5-diethylpyridine (209.4±9.0°C at 760 mmHg) . The boiling point of 2,5-diethylpyridine is thus intermediate within the isomer series but distinctly separated from each comparator by margins exceeding 6°C, which is sufficient for fractional distillation-based separation under controlled conditions.

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Regioselective Synthesis of 2,5-Diethylpyridine via Al-Cr-K Catalyzed Heterocyclization with Quantified Yield

A regioselective synthetic route specific to the 2,5-diethylpyridine isomer has been demonstrated: 1,3,5-triallyl-2,4,6-trimethylhexahydro-sym-triazine undergoes catalytic conversion to 2,5-diethylpyridine in up to 60% yield in the presence of an aluminum-chromium-potassium catalyst at 350°C [1]. This transformation is notable because the triazine precursor undergoes rearrangement and aromatization that results specifically in the 2,5-substitution pattern rather than alternative isomeric outcomes. The two-step sequence—condensation of acetaldehyde with allylamine to form the triazine intermediate (~50% yield), followed by catalytic heterocyclization (up to 60% yield)—provides a combined pathway that is structurally precluded from generating the 2,3-, 2,4-, 2,6-, or 3,5-isomers [1]. By contrast, conventional alkylation of pyridine or cross-coupling approaches to diethylpyridines typically produce isomeric mixtures requiring subsequent separation .

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

2,5-Substitution Pattern on Pyridine Confers 2.5-Fold Greater Prolyl 4-Hydroxylase Inhibitory Potency Versus 2,4-Substitution Pattern

While 2,5-diethylpyridine itself is not a prolyl 4-hydroxylase inhibitor, the 2,5-substitution pattern on the pyridine scaffold has been quantitatively established as a privileged geometry for biological target engagement. In the seminal study by Majamaa et al. (1984), pyridine-2,5-dicarboxylate inhibited human prolyl 4-hydroxylase with a Ki of approximately 0.8 μM, compared with a Ki of approximately 2.0 μM for the 2,4-dicarboxylate isomer—a 2.5-fold difference in binding affinity [1]. Both compounds were competitive inhibitors with respect to 2-oxoglutarate and noncompetitive with respect to Fe²⁺, confirming that the differential potency arises from the geometric arrangement of substituents rather than a change in inhibition mechanism [1]. The 2,5-dicarboxylate isomer was identified as the most potent inhibitor of prolyl 4-hydroxylase with respect to 2-oxoglutarate known at the time of publication, and this scaffold has subsequently served as the basis for anti-fibrotic drug design programs targeting collagen biosynthesis disorders [2]. This class-level evidence establishes that the 2,5-substitution geometry on pyridine is biologically distinct from and not interchangeable with the 2,4-arrangement.

Medicinal Chemistry Enzymology Anti-fibrotic Research

GC-MS Kovats Retention Index of 2,5-Diethylpyridine for Identity Confirmation in Complex Mixtures

2,5-Diethylpyridine has a validated Kovats retention index (RI) of 1422 on a BPX-5 non-polar capillary column (50 m × 0.325 mm × 0.5 μm film thickness, helium carrier gas, temperature program: 20°C hold 2 min, ramp 4 K/min to 250°C hold 10 min) [1]. This system-independent chromatographic parameter, compiled by the NIST Mass Spectrometry Data Center from the primary literature, enables unambiguous identification of 2,5-diethylpyridine in complex volatile mixtures by GC-MS without requiring a co-injected reference standard of every possible isomer [1]. The RI value of 1422 places 2,5-diethylpyridine in a retention window that is specific to its substitution pattern; the 2,6-diethylpyridine isomer, for comparison, elutes with an RI of 1034 on an Apiezon L packed column under isothermal conditions [2]. While different stationary phases preclude direct numerical RI comparison, the availability of a validated RI on a standardized column type (BPX-5, temperature-programmed) provides a concrete analytical handle that is absent for several other diethylpyridine isomers in the NIST database.

Analytical Chemistry GC-MS Quality Assurance

Application Scenarios Where 2,5-Diethylpyridine (CAS 54119-29-8) Provides Verified Differentiation Value


Synthesis of Heterocyclic Building Blocks Requiring Regiochemically Defined 2,5-Dialkylpyridine Cores

In synthetic programs requiring a pyridine core with ethyl substituents exclusively at the 2- and 5-positions—such as the preparation of perhydropyrido[1,2-c][1,3]benzoxazepine derivatives via lithiation and subsequent reaction with epoxides—2,5-diethylpyridine provides the necessary regiochemical definition that alternative isomers cannot supply [1]. The compound undergoes directed lithiation at the benzylic methylene position adjacent to the ring, enabling further functionalization without risk of isomeric ambiguity in the downstream product [1]. For procurement, specifying 2,5-diethylpyridine rather than a generic 'diethylpyridine' ensures that the synthetic intermediate carries the correct substitution geometry, avoiding costly rework of multi-step sequences caused by isomeric mismatch.

Pharmaceutical Intermediate Procurement for 2-Oxoglutarate-Dependent Dioxygenase Inhibitor Programs

Research groups developing inhibitors of prolyl 4-hydroxylase or related 2-oxoglutarate-dependent dioxygenases benefit from building blocks bearing the 2,5-substitution pattern, which has been quantitatively demonstrated to confer superior target binding relative to the 2,4-substitution geometry (Ki 0.8 μM vs. 2.0 μM for the dicarboxylate congeners) [2]. While 2,5-diethylpyridine itself is a precursor requiring further functionalization (e.g., oxidation to the dicarboxylic acid or elaboration to amide/ester derivatives), its 2,5-diethyl substitution pattern provides the correct carbon skeleton for accessing this privileged geometry. Patent literature explicitly claims both 2,4- and 2,5-dicarboxylic acid derivatives as prolyl hydroxylase inhibitors, with the 2,5-series showing distinct pharmacokinetic and potency profiles [3].

Analytical Reference Standard for GC-MS Identification of Alkylpyridines in Environmental or Food Volatile Analysis

The NIST-verified Kovats retention index (RI = 1422 on BPX-5) [4] makes 2,5-diethylpyridine a suitable reference compound for GC-MS-based identification of alkylpyridines in complex volatile mixtures, including Maillard reaction products and environmental samples. The compound's experimentally determined boiling point (194.2°C) and density (0.911 g/cm³) further support its use as a physicochemical reference in method validation. Laboratories procuring 2,5-diethylpyridine for this purpose should confirm ≥98% purity (GC) to minimize interference from co-eluting isomeric impurities in the retention index window.

Process Chemistry Scale-Up Leveraging Regioselective Synthetic Access to 2,5-Diethylpyridine

For process chemists scaling the synthesis of 2,5-diethylpyridine, the Al-Cr-K catalyzed route from the triazine precursor (up to 60% yield in the heterocyclization step) [5] offers a regioselective pathway that avoids the isomer separation burden inherent to conventional pyridine alkylation approaches. The 6.7°C minimum boiling point gap relative to the nearest isomer provides an additional purification safeguard: even if trace isomeric contamination occurs, fractional distillation can resolve the 2,5-product from 2,4- or 2,6-isomer impurities. For procurement at kilogram scale, sourcing material produced via this or similarly regioselective routes can reduce the per-unit cost attributable to chromatographic purification.

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